4-[(3-Bromophenyl)methyl]morpholine-3,5-dione
CAS No.: 1250558-73-6
Cat. No.: VC3381051
Molecular Formula: C11H10BrNO3
Molecular Weight: 284.11 g/mol
* For research use only. Not for human or veterinary use.
![4-[(3-Bromophenyl)methyl]morpholine-3,5-dione - 1250558-73-6](/images/structure/VC3381051.png)
Specification
CAS No. | 1250558-73-6 |
---|---|
Molecular Formula | C11H10BrNO3 |
Molecular Weight | 284.11 g/mol |
IUPAC Name | 4-[(3-bromophenyl)methyl]morpholine-3,5-dione |
Standard InChI | InChI=1S/C11H10BrNO3/c12-9-3-1-2-8(4-9)5-13-10(14)6-16-7-11(13)15/h1-4H,5-7H2 |
Standard InChI Key | JLCSUPHQXMNQOJ-UHFFFAOYSA-N |
SMILES | C1C(=O)N(C(=O)CO1)CC2=CC(=CC=C2)Br |
Canonical SMILES | C1C(=O)N(C(=O)CO1)CC2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Properties
Basic Chemical Information
4-[(3-Bromophenyl)methyl]morpholine-3,5-dione is characterized by specific chemical identifiers that distinguish it from related compounds. These fundamental properties are essential for proper classification and utilization in research settings.
Property | Value |
---|---|
Chemical Name | 4-[(3-bromophenyl)methyl]morpholine-3,5-dione |
CAS Number | 1250558-73-6 |
Molecular Formula | C11H10BrNO3 |
Molecular Weight | 284.11 g/mol |
MDL Number | MFCD14649514 |
Purity Standard | NLT 97% |
The compound features a distinctive chemical structure that combines a morpholine-3,5-dione core with a 3-bromophenyl methyl substituent, creating a molecule with potential reactivity at multiple sites .
Structural Characteristics
The molecular structure of 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione consists of several key structural features that define its chemical behavior:
-
A morpholine ring system forming the core structure
-
Two carbonyl groups at positions 3 and 5 of the morpholine ring, creating a diketone functionality
-
A methyl linker connecting the morpholine nitrogen to the aryl group
-
A 3-bromophenyl group as the primary aromatic substituent
This structural arrangement differentiates it from similar compounds such as 4-(3-Bromophenyl)morpholine (CAS: 197846-82-5) , which lacks the diketone functionality in the morpholine ring.
Structural Relationship to Similar Compounds
Comparison with Related Morpholine Derivatives
Understanding the relationship between 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione and similar compounds provides valuable context for researchers working with this chemical class.
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
4-[(3-Bromophenyl)methyl]morpholine-3,5-dione | 1250558-73-6 | C11H10BrNO3 | 284.11 | Contains morpholine-3,5-dione core with methylene linker |
4-(3-Bromophenyl)morpholine | 197846-82-5 | C10H12BrNO | 242.11 | Direct attachment of aryl group to morpholine; no carbonyl groups |
Morpholine-3,5-dione | 4430-05-1 | C4H5NO3 | 115.09 | Lacks the bromophenyl methyl substituent |
The morpholine-3,5-dione core present in the title compound shares structural similarities with other morpholinedione derivatives that have demonstrated utility in pharmaceutical research .
Significance of Structural Features
The presence of both a reactive bromine atom on the phenyl ring and the diketone functionality in the morpholine ring creates multiple points for potential chemical modifications:
-
The bromine atom serves as a potential site for coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig transformations
-
The morpholine-3,5-dione system offers opportunities for nucleophilic attack at the carbonyl positions
-
The methylene bridge provides a spacer that influences the spatial arrangement and reactivity of both functional groups
These commercial sources primarily market this compound for research applications, with MolCore specifically highlighting its use as a potential pharmaceutical intermediate .
Quality Standards and Certification
MolCore emphasizes its specialization in manufacturing high-purity 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione, delivering it as a critical API (Active Pharmaceutical Ingredient) intermediate for global pharmaceutical and research industries. Their product is certified under ISO quality systems, ensuring consistent quality and purity standards .
Synthetic Considerations
Structural Modifications and Derivatives
The presence of key functional groups in 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione enables several potential structural modifications:
-
Replacement of the bromine with other substituents through coupling reactions
-
Reduction of one or both carbonyl groups in the morpholine ring
-
Functionalization of the methylene bridge
-
Introduction of additional substituents on the morpholine ring
These modifications could generate libraries of derivatives with potentially diverse properties and applications.
For reference, related compounds such as 4-(3-Bromophenyl)morpholine carry hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume